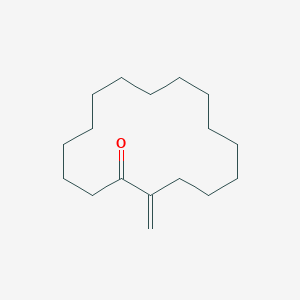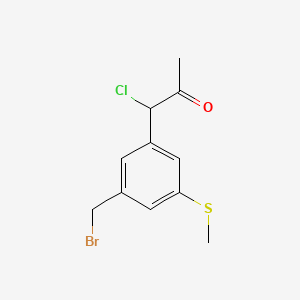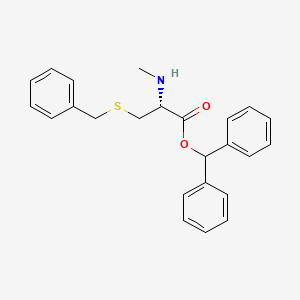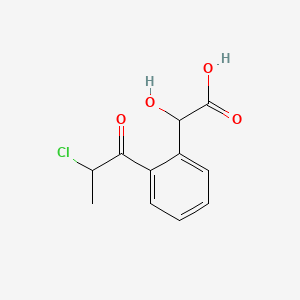
1-(2-(Carboxy(hydroxy)methyl)phenyl)-2-chloropropan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(Carboxy(hydroxy)methyl)phenyl)-2-chloropropan-1-one is an organic compound with a complex structure that includes a carboxylic acid, a hydroxyl group, and a chlorinated propanone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Carboxy(hydroxy)methyl)phenyl)-2-chloropropan-1-one typically involves multi-step organic reactions. One common method includes the chlorination of a propanone derivative followed by the introduction of a carboxylic acid and hydroxyl group through various organic reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors and automated systems to ensure consistent quality and yield. The use of environmentally friendly solvents and catalysts is also a consideration in industrial production to minimize environmental impact.
化学反应分析
Types of Reactions
1-(2-(Carboxy(hydroxy)methyl)phenyl)-2-chloropropan-1-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carboxylic acid group may produce an alcohol.
科学研究应用
1-(2-(Carboxy(hydroxy)methyl)phenyl)-2-chloropropan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism by which 1-(2-(Carboxy(hydroxy)methyl)phenyl)-2-chloropropan-1-one exerts its effects involves interactions with various molecular targets. The carboxylic acid and hydroxyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The chlorine atom may also participate in halogen bonding, further affecting the compound’s biological activity.
相似化合物的比较
Similar Compounds
1-(2-(Carboxy(hydroxy)methyl)phenyl)-2-bromopropan-1-one: Similar structure but with a bromine atom instead of chlorine.
1-(2-(Carboxy(hydroxy)methyl)phenyl)-2-fluoropropan-1-one: Contains a fluorine atom instead of chlorine.
1-(2-(Carboxy(hydroxy)methyl)phenyl)-2-iodopropan-1-one: Contains an iodine atom instead of chlorine.
Uniqueness
1-(2-(Carboxy(hydroxy)methyl)phenyl)-2-chloropropan-1-one is unique due to its specific combination of functional groups and the presence of a chlorine atom. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications.
属性
分子式 |
C11H11ClO4 |
|---|---|
分子量 |
242.65 g/mol |
IUPAC 名称 |
2-[2-(2-chloropropanoyl)phenyl]-2-hydroxyacetic acid |
InChI |
InChI=1S/C11H11ClO4/c1-6(12)9(13)7-4-2-3-5-8(7)10(14)11(15)16/h2-6,10,14H,1H3,(H,15,16) |
InChI 键 |
BKXDBDLXKXFJLG-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)C1=CC=CC=C1C(C(=O)O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


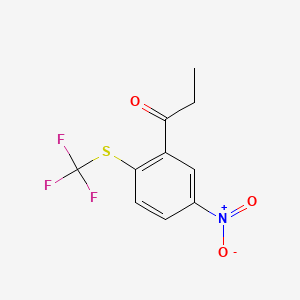
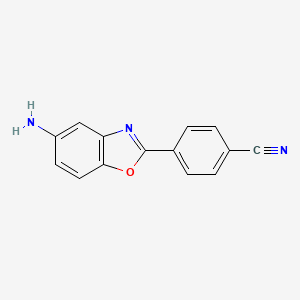
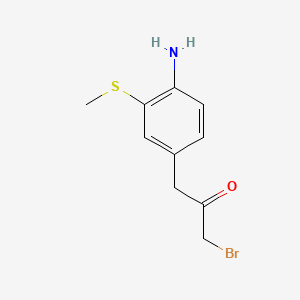


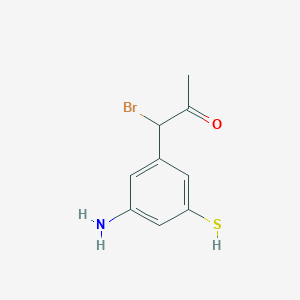
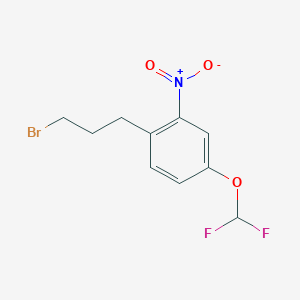
![Naphtho[1,2-d]thiazole, 2-(2-phenylethenyl)-](/img/structure/B14063520.png)
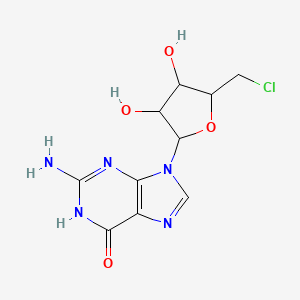
![5-bromo-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B14063527.png)
